Dioxosilane;trimethoxy(octyl)silane

Surface hydrophobicity Silane coupling agents Water contact angle

Dioxosilane;trimethoxy(octyl)silane (CAS 92797-60-9), commercially exemplified by Evonik's AEROSIL® R 805, is a hydrophobic fumed silica consisting of amorphous silicon dioxide (SiO₂) whose surface has been rendered hydrophobic through treatment with trimethoxy(octyl)silane (the C8 alkyl-functional monomer, CAS 3069-40-7). This hydrolysis-product form delivers a homogeneously hydrophobic surface with effective rheology control, pigment stabilization, corrosion protection enhancement, and free-flow aid properties in complex liquid systems such as coatings, adhesives, and sealants.

Molecular Formula C11H26O3Si.O2Si
C11H26O5Si2
Molecular Weight 294.49 g/mol
CAS No. 92797-60-9
Cat. No. B12685564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxosilane;trimethoxy(octyl)silane
CAS92797-60-9
Molecular FormulaC11H26O3Si.O2Si
C11H26O5Si2
Molecular Weight294.49 g/mol
Structural Identifiers
SMILESCCCCCCCC[Si](OC)(OC)OC.O=[Si]=O
InChIInChI=1S/C11H26O3Si.O2Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4;1-3-2/h5-11H2,1-4H3;
InChIKeyXEHUAEWHNDBFDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dioxosilane;trimethoxy(octyl)silane (CAS 92797-60-9) — Hydrophobic Fumed Silica Surface-Treatment Product: Procurement-Relevant Compound Profile


Dioxosilane;trimethoxy(octyl)silane (CAS 92797-60-9), commercially exemplified by Evonik's AEROSIL® R 805, is a hydrophobic fumed silica consisting of amorphous silicon dioxide (SiO₂) whose surface has been rendered hydrophobic through treatment with trimethoxy(octyl)silane (the C8 alkyl-functional monomer, CAS 3069-40-7). This hydrolysis-product form delivers a homogeneously hydrophobic surface with effective rheology control, pigment stabilization, corrosion protection enhancement, and free-flow aid properties in complex liquid systems such as coatings, adhesives, and sealants . The C8 (octyl) alkyl chain length distinguishes this product from shorter-chain (C1, C3) and longer-chain (C16, C18) alkylsilane-treated silicas, occupying a strategic mid-range position that balances hydrophobicity with processing compatibility [1].

Why Dioxosilane;trimethoxy(octyl)silane Cannot Be Interchanged with Other Alkylsilane-Treated Silicas Without Performance Consequences


In-class alkylsilane-treated silicas cannot be generically substituted because the alkyl chain length, grafting density, and network homogeneity collectively and non-linearly govern critical macroscopic properties — water contact angle, surface energy, interfacial shear strength, and adsorption selectivity. A C8 (octyl) chain produces a water contact angle of 150.6° on silica nanoparticles versus 0° for a C1 (methyl) chain under identical conditions [1]. Grafting efficiency differs dramatically: C8 silane achieves 0.74 mmol/g grafting density on silica versus only 0.42 mmol/g for C18 (octadecyl) silane, yet both deliver comparable superhydrophobicity (≥150° WCA), meaning C8 provides equivalent hydrophobic performance with substantially higher grafting efficiency . Furthermore, C8-functionalized adsorbents show 87.83 mg/g ciprofloxacin adsorption capacity, outperforming C16 (hexadecyl) counterparts [2]. These quantifiable, chain-length-dependent differences mean that replacing a C8-treated silica with a C1, C16, or C18 analog will alter hydrophobicity magnitude, surface coverage, and functional performance — with direct consequences for formulation quality assurance.

Dioxosilane;trimethoxy(octyl)silane — Quantitative Head-to-Head and Cross-Study Differential Evidence for Scientific Procurement


Water Contact Angle: Trimethoxy(octyl)silane (C8) vs. Triethoxymethylsilane (C1) on Silica Nanoparticles

Trimethoxy(octyl)silane-functionalized silica nanoparticles achieve a water contact angle of 150.6° ± 6.6°, meeting the superhydrophobic threshold (>150°), whereas triethoxymethylsilane (C1)-functionalized nanoparticles under identical conditions remain fully hydrophilic at 0°, equivalent to pristine unmodified silica [1]. This is a direct head-to-head comparison within the same study using spherical Stöber silica nanoparticles (diameter = 369 ± 7 nm) as the model substrate [1].

Surface hydrophobicity Silane coupling agents Water contact angle

Grafting Density and Hydrophobicity Efficiency: Octyltrimethoxysilane (C8) vs. Octadecyltrimethoxysilane (C18) on Silica Nanoparticles

Under identical post-grafting conditions on silica nanoparticles, octyltrimethoxysilane (C8) achieves a grafting density of 0.74 mmol/g — 76% higher than the 0.42 mmol/g achieved by octadecyltrimethoxysilane (C18). Despite this large difference in grafting efficiency, both produce functionalized SNPs with superhydrophobicity (WCA ≥ 150°) and both reduce moisture sorption by 2.46–3.03% at 95% relative humidity . This demonstrates that C8 silane delivers equivalent hydrophobic surface quality with substantially higher grafting efficiency, likely due to reduced steric hindrance of the shorter C8 chain during surface condensation reactions .

Silica surface modification Grafting density Moisture sorption

Antibiotic Adsorption Capacity: Octyltrimethoxysilane (C8) vs. Hexadecyltrimethoxysilane (C16) on Magnetic Silica Adsorbents

In a direct comparative study of NMM@SiO₂ adsorbents functionalized with octyltrimethoxysilane (OTMS, C8) versus hexadecyltrimethoxysilane (HDTMS, C16), the OTMS-functionalized adsorbent demonstrated consistently higher adsorption capacities for both ciprofloxacin (CIP) and chloramphenicol (CAP). At equivalent 3 mmol silane loading, OTMS achieved 24.62 mg/g CIP and 15.96 mg/g CAP versus HDTMS values of 18.66 mg/g CIP and 9.16 mg/g CAP — representing improvements of 32% and 74%, respectively [1]. The maximum adsorption capacity (Qₘₐₓ from isotherm modeling) for OTMS reached 87.83 mg/g for CIP and 56.44 mg/g for CAP under optimized conditions (pH 6, 60 min contact for CIP, 90 min for CAP, initial concentration 250 mg/L) [1].

Antibiotic removal Adsorption capacity Hydrophobic adsorbents

Interfacial Shear Strength as a Function of Silane Alkyl Chain Length: C8 Position in the Methyl-to-Dodecyl Series

A systematic chain-length study grafting methyltrimethoxysilane (C1), propyltrimethoxysilane (C3), octyltrimethoxysilane (C8), and dodecyltrimethoxysilane (C12) onto silica glass surfaces demonstrated that interfacial shear strength (IFSS) of polyarylacetylene (PAA)/silica glass composites increases monotonically with increasing alkyl chain length [1]. The octyl (C8) chain occupies an intermediate position — providing higher IFSS than C1 and C3, but lower than C12 — representing an optimal balance between interfacial mechanical strength and resin wetting ability, which decreases as chain length increases [1]. The primary adhesion mechanism is physical entanglement between the silane alkyl chain and the PAA resin matrix, making chain length a directly tunable parameter for composite mechanical performance [1].

Interfacial adhesion Silane coupling agent chain length Composite shear strength

Octyl-Chain Network Homogeneity as a Determinant of Hydrophobicity: Pure C8 vs. Methyl/Octyl Mixed Networks

The homogeneity of the octyl-chain network is quantitatively demonstrated to be critical for achieving high hydrophobicity. A pure trimethoxy(octyl)silane (C8) network on silica nanoparticles yields a water contact angle of 148.4° ± 3.5°, but when diluted with triethoxymethylsilane (C1) at a C1:C8 ratio of 160:40 µL/g nanoparticles, the contact angle collapses to 30.5° ± 1.0° — a drop of 117.9° [1]. This demonstrates that the presence of even short-chain silanes disrupts the continuous hydrophobic octyl-chain network, drastically compromising performance [1]. This finding has direct implications for product purity and formulation integrity in hydrophobic coating applications.

Network homogeneity Superhydrophobicity Alkylsilane mixture effects

Foam and Emulsion Stabilization: OTMS-Modified CaCO₃ Nanoparticles Performance Metrics

Surface modification of calcium carbonate (CaCO₃) nanoparticles with octyltrimethoxysilane (OTMS) at 1 wt% loading yielded an active ratio of 97.0 ± 0.5% and a water contact angle of 91.8 ± 0.7° — an intermediate hydrophobicity optimal for Pickering foam and emulsion stabilization [1]. At this OTMS concentration, the most stable foam and the most stable emulsion droplets were generated, demonstrating that OTMS precisely tunes CaCO₃ surface wettability to the ~90° range recognized in colloid science as optimal for particle-stabilized interfaces [1]. This positions OTMS as a highly effective surface modifier for designing particulate foam stabilizers and emulsifiers for industrial formulations [1].

Pickering foam stabilizer Emulsion stability CaCO₃ surface modification

Dioxosilane;trimethoxy(octyl)silane — Evidence-Backed Research and Industrial Application Scenarios


Superhydrophobic Coatings and Self-Cleaning Surfaces via C8 Silane-Treated Silica

Trimethoxy(octyl)silane treatment of silica nanoparticles reliably produces superhydrophobic surfaces (WCA ≥ 150°) as demonstrated in multiple independent studies [1]. The resulting AEROSIL® R 805-type product is directly deployable in superhydrophobic coating formulations for glass, metal, and polymer substrates where water repellency, anti-fouling, and self-cleaning functionality are required . Formulators should note that maintaining pure C8 network homogeneity is essential — as contamination with short-chain silanes (e.g., C1) can cause contact angle to collapse from ~148° to ~31° [1]. Selection of high-purity, single-chain-length C8-treated silica is therefore critical for reliable superhydrophobic coating performance.

Antibiotic Wastewater Remediation Using C8-Functionalized Magnetic Silica Adsorbents

For removal of ciprofloxacin and chloramphenicol from contaminated water, NMM@SiO₂ adsorbents functionalized with octyltrimethoxysilane outperform C16 (hexadecyl) analogs, achieving maximum adsorption capacities of 87.83 mg/g (CIP) and 56.44 mg/g (CAP) under optimized conditions (pH 6, 250 mg/L initial concentration) [1]. The C8 chain length provides sufficient hydrophobic interaction with antibiotic molecules while maintaining higher grafting efficiency (0.74 mmol/g) than longer-chain silanes, enabling higher active site density per unit mass of adsorbent . This establishes C8-functionalized magnetic silica as a quantitatively superior platform for adsorptive antibiotic removal in environmental engineering applications.

Composite Interphase Engineering with Chain-Length-Optimized Silane Coupling

In polyarylacetylene (PAA)/silica glass composite manufacturing, octyltrimethoxysilane (C8) occupies the middle position in the chain-length series from C1 through C12, providing intermediate interfacial shear strength while maintaining better resin wetting than longer-chain C12 silanes [1]. This positions C8 as the optimal selection when the design criterion requires balancing mechanical interphase strength with processing wettability — a trade-off that C1/C3 (insufficient IFSS) and C12 (reduced wetting) cannot satisfy simultaneously. Procurement specifications for silane-treated fillers in composite applications should therefore explicitly designate C8 chain length when this balance is required [1].

Pickering Foam and Emulsion Stabilization with OTMS-Tuned Particle Wettability

Octyltrimethoxysilane at 1 wt% loading on CaCO₃ nanoparticles achieves 97.0% surface activation efficiency and tunes the water contact angle to 91.8°, precisely the intermediate wettability (~90°) recognized as optimal for Pickering-type foam and emulsion stabilization [1]. This quantitatively validated formulation enables the use of OTMS-modified CaCO₃ as an effective particulate foam stabilizer and emulsifier in industrial applications such as oil recovery, personal care products, and food-grade emulsions. The high active ratio (97%) confirms near-complete surface coverage, minimizing unmodified hydrophilic particle domains that would otherwise destabilize the foam or emulsion [1].

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